molecular formula C8H5Cl2NO3 B1410710 2',4'-Dichloro-6'-nitroacetophenone CAS No. 1806289-13-3

2',4'-Dichloro-6'-nitroacetophenone

Cat. No.: B1410710
CAS No.: 1806289-13-3
M. Wt: 234.03 g/mol
InChI Key: SYSMZRHQINEHDW-UHFFFAOYSA-N
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Description

2’,4’-Dichloro-6’-nitroacetophenone is a chemical compound with the molecular formula C8H5Cl2NO3 and a molecular weight of 234.04 g/mol . It is a derivative of acetophenone, characterized by the presence of two chlorine atoms and one nitro group attached to the benzene ring. This compound is of interest due to its applications in various fields, including organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,4’-Dichloro-6’-nitroacetophenone typically involves the nitration of 2’,4’-dichloroacetophenone. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to control the reaction rate and prevent over-nitration .

Industrial Production Methods

Industrial production of 2’,4’-Dichloro-6’-nitroacetophenone follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2’,4’-Dichloro-6’-nitroacetophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Reduction: 2’,4’-Dichloro-6’-aminoacetophenone.

    Substitution: Various substituted acetophenone derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2’,4’-Dichloro-6’-nitroacetophenone involves its ability to undergo various chemical reactions, leading to the formation of different products. The nitro group can participate in redox reactions, while the chlorine atoms can be involved in nucleophilic substitution reactions. These properties make it a versatile compound in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’,4’-Dichloro-6’-nitroacetophenone is unique due to the presence of both chlorine and nitro groups, which provide a combination of reactivity patterns. This dual functionality allows for a broader range of chemical transformations and applications compared to its similar compounds .

Properties

IUPAC Name

1-(2,4-dichloro-6-nitrophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2NO3/c1-4(12)8-6(10)2-5(9)3-7(8)11(13)14/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYSMZRHQINEHDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1Cl)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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